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molecular formula C14H13N3O B223643 N-(1-pyridin-2-ylethylideneamino)benzamide CAS No. 1219-42-7

N-(1-pyridin-2-ylethylideneamino)benzamide

Cat. No. B223643
M. Wt: 239.27 g/mol
InChI Key: CNLUCMLHJNZXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05011932

Procedure details

A mixture of 6.81 gm (0.05 mole) of benzhydrazide, 6.06 gm (0.05 mole) of 2-acetylpyridine and 100 ml of ethanol is stirred at reflux 2 hr. Then sufficient dioxane is added to the boiling mixture to furnish a solution. The hot solution is filtered. The filtrate is diluted to the cloud point with water, cooled to room temperature, and then chilled in the refrigerator. The product is collected and dried to yield 7.61 gm (64%) of the title compound having a melting point of 151.6° C.
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)(=O)[CH3:12].C(O)C>O1CCOCC1>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:11](=[N:10][NH:9][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH3:12]

Inputs

Step One
Name
Quantity
6.81 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Name
Quantity
6.06 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to furnish a solution
FILTRATION
Type
FILTRATION
Details
The hot solution is filtered
ADDITION
Type
ADDITION
Details
The filtrate is diluted to the cloud point with water
TEMPERATURE
Type
TEMPERATURE
Details
chilled in the refrigerator
CUSTOM
Type
CUSTOM
Details
The product is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(C)=NNC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.61 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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